Home > Products > Screening Compounds P435 > Sumatriptan succinate
Sumatriptan succinate - 103628-48-4

Sumatriptan succinate

Catalog Number: EVT-282809
CAS Number: 103628-48-4
Molecular Formula: C18H27N3O6S
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sumatriptan succinate is a well-established medication primarily used for the treatment of migraine headaches. It represents a significant advancement in migraine therapy, marking the beginning of a molecular era in the pharmacological management of this condition1. Sumatriptan is a selective agonist for the 5-HT1 receptor subtype, which is believed to play a crucial role in the pathophysiology of migraines1. The drug's efficacy extends to relieving associated symptoms such as nausea and photophobia, and it is generally well-tolerated with a favorable safety profile1. The development of sumatriptan has spurred further research into its mechanism of action, alternative delivery systems, and potential applications in other fields.

Sumatriptan

Compound Description: Sumatriptan, like sumatriptan succinate, is a selective 5-hydroxytryptamine1D (serotonin1D; 5-HT1D) receptor agonist. It is used for the acute treatment of migraine and cluster headaches. Sumatriptan succinate is the succinate salt form of sumatriptan.

Naproxen Sodium

Compound Description: Naproxen sodium is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. It is often used in combination with sumatriptan succinate for the treatment of migraine headaches. ,

Metoclopramide Hydrochloride

Compound Description: Metoclopramide hydrochloride is a dopamine receptor antagonist used to treat nausea and vomiting. It is sometimes used in conjunction with sumatriptan succinate to manage migraine-associated nausea.

Rizatriptan

Compound Description: Rizatriptan is another selective 5-HT1D receptor agonist, similar to sumatriptan and sumatriptan succinate. It is used for the acute treatment of migraine headaches and is known for its improved pharmacokinetic properties compared to sumatriptan succinate.

Applications in Various Fields

Migraine Treatment

Sumatriptan is primarily used in the acute treatment of migraine attacks. Clinical trials have demonstrated its effectiveness in reducing headache pain, nausea, and photophobia in a majority of patients1. Subcutaneous administration of sumatriptan has been particularly successful, with significant improvements observed in patients within one hour of treatment9.

Novel Drug Delivery Systems

Research into alternative delivery systems for sumatriptan aims to improve its bioavailability and patient compliance. Buccal iontophoresis has been studied as a non-invasive method with rapid onset of action, which could be a promising alternative to current administration routes4. Similarly, the development of chitosan solid lipid nanoparticles (SLN) for oral delivery has shown potential for enhanced brain targeting, which could improve the therapeutic management of migraines6. Nasal gel formulations using nanosized transferosomal systems have also been evaluated, with findings suggesting improved bioavailability and sustained drug release7.

Taste-Masking and Fast-Acting Formulations

The development of sublingual tablets containing sumatriptan succinate addresses the challenge of its bitter taste and the need for fast-acting formulations. Techniques such as solid dispersion with mannitol and ion exchange with Kyron T 114 have been employed to mask the taste effectively. These sublingual tablets disintegrate rapidly, offering a potential alternative to oral tablets and potentially improving bioavailability by avoiding first-pass metabolism10.

Classification

Sumatriptan succinate belongs to a class of medications known as triptans, which are specifically designed to treat migraine attacks. It is classified as a serotonin receptor agonist due to its mechanism of action that involves stimulating serotonin receptors in the brain.

Synthesis Analysis

The synthesis of sumatriptan succinate involves several chemical reactions and purification steps. One notable method includes the reaction of 4-chlorobutyraldehyde with sodium pyrosulfite to form sodium 4-chlorobutane-1,1-disulfonate. This intermediate is then reacted with 4-hydrazino-N-methyl phenylmethanesulfonamide in the presence of an acid catalyst, leading to the formation of a key intermediate compound. The final step involves reacting this intermediate with succinic acid to yield sumatriptan succinate.

Key Parameters

  • Starting Materials: 4-chlorobutyraldehyde, sodium pyrosulfite, 4-hydrazino-N-methyl phenylmethanesulfonamide.
  • Catalysts: Inorganic acids (e.g., sulfuric acid) or organic acids (e.g., formic acid).
  • Temperature Range: Reactions typically occur between 10°C and 35°C.
  • Purification: Involves solvent extraction and crystallization techniques to obtain high-purity sumatriptan succinate .
Molecular Structure Analysis

Sumatriptan succinate has a complex molecular structure characterized by several functional groups. Its molecular formula is C_14H_21N_3O_2S, and it features an indole ring system along with a sulfonamide group. The compound can be represented structurally as follows:

  • Indole Ring: A bicyclic structure that contributes to its biological activity.
  • Dimethylaminoethyl Side Chain: Enhances receptor binding.
  • Succinate Moiety: Provides solubility and stability in pharmaceutical formulations.

The molecular weight of sumatriptan succinate is approximately 295.40 g/mol. The compound exhibits specific stereochemistry that plays a crucial role in its pharmacological activity .

Chemical Reactions Analysis

Sumatriptan succinate can undergo various chemical reactions, including:

  • Hydrolysis: Under acidic or basic conditions, leading to the release of sumatriptan and succinic acid.
  • Oxidation: May produce degradation products that can affect stability.
  • Salt Formation: Can form salts with various counterions, which may alter solubility and bioavailability.

Stability studies indicate that sumatriptan succinate is sensitive to environmental factors such as light and heat, necessitating controlled storage conditions .

Mechanism of Action

The mechanism of action of sumatriptan succinate primarily involves its agonistic effect on serotonin receptors:

  1. Receptor Binding: Sumatriptan binds selectively to the 5-HT_1B and 5-HT_1D receptors located on cranial blood vessels and trigeminal neurons.
  2. Vasoconstriction: Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels, alleviating migraine symptoms.
  3. Inhibition of Neuropeptide Release: It also inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), further contributing to its therapeutic effects.

This dual action helps reduce headache intensity and associated symptoms such as nausea and photophobia .

Physical and Chemical Properties Analysis

Sumatriptan succinate exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water (approximately 100 mg/mL at pH 6.8) and exhibits good solubility across physiological pH ranges.
  • Melting Point: The melting point ranges around 170°C to 175°C.
  • Stability: Sensitive to moisture; should be stored in airtight containers away from light.

These properties are crucial for formulation development, especially for oral or injectable dosage forms .

Applications

Sumatriptan succinate is primarily used in clinical settings for:

  • Migraine Treatment: Fast relief from acute migraine attacks.
  • Cluster Headaches: Effective in managing episodic cluster headaches.

Additionally, research is ongoing into novel formulations, such as bucco-adhesive tablets that enhance bioavailability by allowing for absorption through the oral mucosa . Its anti-inflammatory properties are also being explored for potential applications beyond migraine treatment.

Synthesis and Structural Optimization

Synthetic Pathways for 5-Hydroxytryptamine 1B/1D Receptor Agonist Development

Sumatriptan succinate, the first clinically approved selective 5-hydroxytryptamine 1B/1D receptor agonist for migraine therapy, is synthesized via multi-step routes prioritizing yield, purity, and scalability. The primary industrial method employs a Fischer indole synthesis between 4-hydrazinobenzene sulfonamide and 4-(N,N-dimethylamino)butanal, catalyzed by mineral acids. This reaction proceeds through a hydrazone intermediate that undergoes [3,3]-sigmatropic rearrangement and subsequent cyclization to form the indole core. Phase-transfer catalysts like tetrabutylammonium bromide significantly enhance reaction efficiency by facilitating interfacial reactant transfer, reducing reaction times by 30–50% compared to non-catalyzed methods [1].

Post-cyclization, reduction of potential oxidative byproducts (e.g., disulfide-linked dimers) is critical. Sodium metabisulfite (1–5% w/w) serves as an effective reducing agent, maintaining the sulfonamide group's integrity while minimizing impurities. The free base is then extracted into organic solvents such as dichloromethane or ethyl acetate under alkaline conditions (pH 9–10). Subsequent solvent evaporation yields crude sumatriptan, which undergoes succinic acid salt formation in alcoholic solvents (methanol, ethanol, or isopropanol). Crystallization at 0–5°C delivers sumatriptan succinate with >99.5% purity after recrystallization [1] [7].

An optimized pathway employs phosphoryl chloride-activated polyphosphate esters to catalyze the Fischer indolization. This modification achieves higher regioselectivity and reduces the formation of alkyl halide impurities. Carbon treatment (activated charcoal, 2–5% w/v) during workup further purifies the product by adsorbing colored impurities and residual catalysts, yielding pharmaceutical-grade sumatriptan succinate with impurity profiles meeting International Council for Harmonisation guidelines [7] [8].

Table 1: Comparative Analysis of Synthetic Routes for Sumatriptan Succinate

MethodCatalyst SystemReaction Time (h)Yield (%)Key Impurities
Acid-catalyzedHydrochloric acid/sulfuric acid8–1265–75Disulfides, des-methyl analogs
Phase-transfer catalyzedTetrabutylammonium bromide4–682–88Hydrazone intermediates
Polyphosphate esterPolyphosphate-ethyl ester6–890–94<0.5% total impurities

Structural-Activity Relationship of Triptan Derivatives

Sumatriptan’s pharmacological efficacy stems from specific structural motifs enabling selective 5-hydroxytryptamine 1B/1D receptor binding. The indole nucleus serves as a bioisostere for tryptamine, mimicking endogenous serotonin’s core structure. Substituents at the indole 3- and 5-positions profoundly influence receptor affinity and pharmacokinetics:

  • N1-Substitution: The methylsulfonamidomethyl group at C5 enhances 5-hydroxytryptamine 1D selectivity and metabolic stability by reducing oxidative deamination. Replacement with smaller groups (e.g., hydroxyl) diminishes receptor affinity by >80% due to reduced hydrogen bonding with transmembrane domain residues [6] [9].
  • C3-Side chain: The dimethylaminoethyl moiety is essential for receptor activation. Quaternary ammonium derivatives exhibit poor blood-brain barrier permeability, while tertiary amines like sumatriptan maintain optimal lipophilicity (log P ~1.2). Elongation beyond two carbons (e.g., propyl analogs) reduces 5-hydroxytryptamine 1B binding affinity by disrupting hydrophobic pocket interactions [6].

Later-generation triptans (e.g., naratriptan, rizatriptan) retain the indole scaffold but optimize substituents for bioavailability. Rizatriptan’s 1,2,4-triazole-constrained side chain enhances oral absorption (F = 40–45% vs. sumatriptan’s 14%), while eletriptan’s furan ring confers 5-hydroxytryptamine 1B selectivity. However, bulkier N1 substituents in newer analogs increase molecular weight, potentially limiting central penetration [6]. Quantitative structure-retention relationship models confirm that electronic parameters (e.g., dipole moment >2.5 D) and topological polar surface area (>60 Ų) correlate with prolonged receptor residency times. Artificial neural network analyses predict that sumatriptan’s balanced hydrophilicity (solubility >100 mg/mL) and moderate plasma protein binding (14–21%) enable rapid onset despite lower oral bioavailability [6].

Crystallographic Analysis of Sumatriptan Succinate Polymorphs

Sumatriptan succinate exists in multiple crystalline forms with distinct physicochemical properties impacting pharmaceutical processing. Form I (thermodynamically stable) and Form II (kinetically favored) are characterized by single-crystal X-ray diffraction and thermal analysis:

  • Form I: Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 7.89 Å, b = 12.43 Å, c = 14.25 Å, β = 98.7°. The structure features alternating sumatriptan cations and succinate anions interconnected via N⁺–H···O⁻ and O–H···O hydrogen bonds. Layers stack along the b-axis with a characteristic d-spacing of 5.8 Å. Differential scanning calorimetry shows a single endotherm at 165–168°C corresponding to melt decomposition [2] [4].
  • Form II: Orthorhombic system (space group Pbca) exhibiting denser molecular packing (Z = 8 vs. Form I’s Z = 4). This polymorph displays enhanced mechanical stability due to additional C–H···O interactions between sulfonamide groups and succinate carboxylates. Powder X-ray diffraction identifies signature peaks at 2θ = 7.2°, 14.8°, and 21.5° [2].

Form conversion studies reveal that Form II irreversibly transforms to Form I above 40°C or upon exposure to 75% relative humidity. Solvent-mediated transitions occur in polar protic solvents (ethanol/water mixtures), where Form I nucleation dominates due to lower interfacial energy. The amorphous form, prepared by melt-quenching or lyophilization, exhibits 3.2-fold higher apparent solubility than crystalline Form I but undergoes crystallization within 24 hours at 25°C. Dielectric spectroscopy confirms that molecular mobility (τₐ = 10³ s at Tg) drives this instability, which is mitigated by blending with soybean polysaccharides in nanofiber formulations [10] [8].

Table 2: Physicochemical Properties of Sumatriptan Succinate Solid Forms

PropertyForm IForm IIAmorphous
Crystal SystemMonoclinicOrthorhombicN/A
DSC Endotherm165–168°C162–164°CGlass transition: 72°C
PXRD Peaks (2θ)6.8°, 13.7°, 20.1°7.2°, 14.8°, 21.5°Halo pattern
Solubility (mg/mL)101 ± 3108 ± 4328 ± 12
Stability>24 months, 25°C/60% RH6 months, 25°C/60% RH<24 hours, 25°C

Properties

CAS Number

103628-48-4

Product Name

Sumatriptan succinate

IUPAC Name

butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide

Molecular Formula

C18H27N3O6S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

PORMUFZNYQJOEI-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O

Synonyms

3-(2-(Dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide
GR 43175
GR-43175
GR43175
Imigran
Succinate, Sumatriptan
Sumatriptan
Sumatriptan Succinate

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.